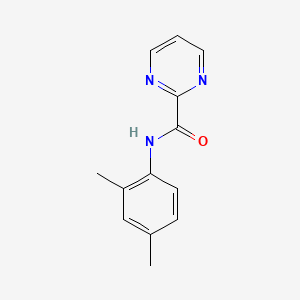

![molecular formula C20H29NO5 B5544114 (3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including addition-rearrangement reactions and reactions with arylsulfonyl isocyanates. For example, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran undergoes reactions to yield functionalized piperidones. These methods can provide insights into synthesizing complex molecules like our compound of interest (Jao et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been established through X-ray diffraction techniques. This compound's structural analysis can serve as a reference for understanding the spatial arrangement and bonding of the molecule (Okasha et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving the pyran and piperidine components are crucial for synthesizing and modifying the target compound. For example, the Perkin-acyl-Mannich reaction illustrates the complex interactions and transformations these molecules can undergo (Crotti et al., 2011).

Aplicaciones Científicas De Investigación

Crystal Structure and Antimicrobial Activity

Research into similar compounds includes the study of crystal structures and their biological activities. For instance, the crystal structure of a synthesized pyran derivative was established through X-ray measurements, showing potential for antibacterial and antifungal applications. This compound exhibited favorable antimicrobial activities, comparable to reference antimicrobial agents, demonstrating the significance of such structures in developing new antimicrobial agents (Okasha et al., 2022).

Chemical Synthesis and Functionalization

Chemical synthesis and the functionalization of pyran derivatives have been explored, highlighting the versatility of these compounds in chemical reactions. For example, reactions with arylsulfonyl isocyanates generate various functionalized piperidones, indicating the utility of these structures in synthesizing compounds with potential pharmacological activities (Jao et al., 1996).

Copper-Catalyzed Reactions for Piperidine Synthesis

Copper-catalyzed reactions offer an efficient method for synthesizing piperidine derivatives, providing access to polyfunctionalized compounds. Such methodologies are essential for creating molecules with unconventional substitution patterns, useful in medicinal chemistry and drug development (Crotti et al., 2011).

Polyhydroxylated Piperidines in Glycosidase Inhibition

Polyhydroxylated piperidines are notable for their role as glycosidase inhibitors, offering potential therapeutic applications. Research into diastereoselective dihydroxylation and the synthesis of aza-C-linked disaccharide derivatives demonstrates the compound's relevance in creating inhibitors for oligosaccharide-processing enzymes, which could lead to advances in treating diseases related to enzyme dysfunction (Kennedy et al., 2005).

Propiedades

IUPAC Name |

1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-15-13-21(10-9-20(15,23)16-7-11-25-12-8-16)19(22)14-26-18-6-4-3-5-17(18)24-2/h3-6,15-16,23H,7-14H2,1-2H3/t15-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRFDHZJPZEBRU-QRWLVFNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2CCOCC2)O)C(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)